
Melperone
Overview
Description
Melperone is an atypical antipsychotic belonging to the butyrophenone chemical class. It is primarily used to treat sleep disorders, confusion, and psychomotor dysfunction, particularly in geriatric, psychiatric, and alcohol-dependent patients . Structurally, it is related to the typical antipsychotic haloperidol .
Scientific Research Applications
Melperone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: this compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is used to treat schizophrenia, sleep disorders, agitation, and psychomotor restlessness. .
Mechanism of Action
Target of Action
Melperone is an atypical antipsychotic of the butyrophenone chemical class . It primarily targets D2 dopaminergic and 5HT2A serotonergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their activity. Specifically, it demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity to D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration .
Pharmacokinetics
This compound exhibits good bioavailability when administered orally or intramuscularly . Specifically, the bioavailability is 87% for intramuscular injection , 54% for oral administration via syrup , and 65% for oral administration via tablet . The compound is metabolized in the liver and has an elimination half-life of 3-4 hours for oral administration and 6 hours for intramuscular injection . It is excreted renally, with 70% as metabolites and 5.5-10.4% as unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action result in its antipsychotic effect. It has been demonstrated to produce an antipsychotic effect at doses that cause minimal extrapyramidal symptoms frequently associated with more traditional antipsychotics . This makes it a suitable treatment for conditions like schizophrenia, sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients .
Safety and Hazards
Melperone is harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation. Precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . This compound is reported to produce significantly less weight gain than clozapine and approximately as much weight gain as typical antipsychotics .
Biochemical Analysis
Biochemical Properties
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, this compound has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, this compound inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, this compound’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in this compound’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . This compound’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . This compound’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .
Preparation Methods
The synthesis of melperone involves the reaction of 4-fluorobutyrophenone with 4-methylpiperidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Melperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Comparison with Similar Compounds
Melperone is structurally related to other butyrophenone antipsychotics like haloperidol. it is classified as an atypical antipsychotic due to its unique receptor binding profile and lower risk of extrapyramidal side effects. Similar compounds include:
Haloperidol: A typical antipsychotic with a higher affinity for D2 receptors.
Levomepromazine: A low-potency antipsychotic with a broader receptor binding profile.
Pipamperone: Another butyrophenone antipsychotic with similar uses but different receptor affinities
This compound’s unique combination of receptor affinities and lower side effect profile makes it a valuable option in the treatment of various psychiatric conditions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBWQBDIGMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1622-79-3 (hydrochloride) | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023298 | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
120-125 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3575-80-2 | |
| Record name | Melperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


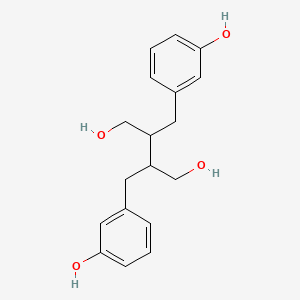
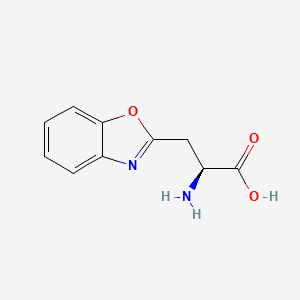

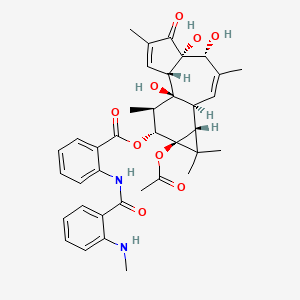
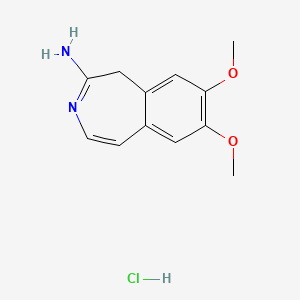

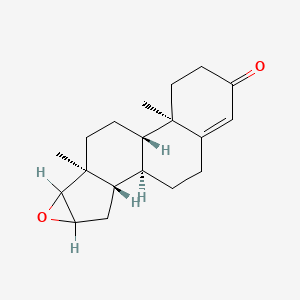
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
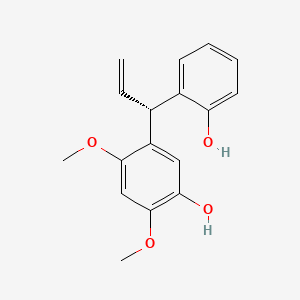
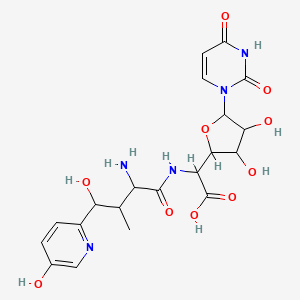
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
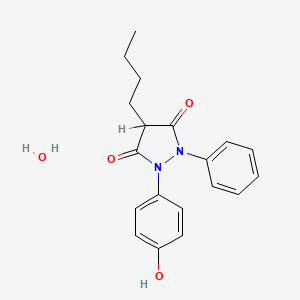
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
